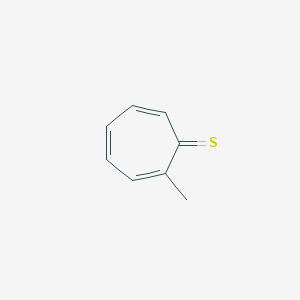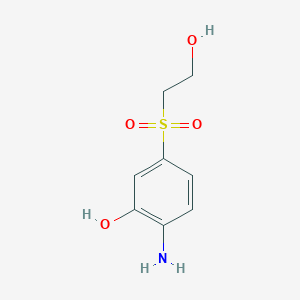![molecular formula C13H14NO+ B14668727 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium CAS No. 46441-13-8](/img/structure/B14668727.png)
1-[(4-Methoxyphenyl)methyl]pyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methoxyphenyl)methyl]pyridin-1-ium is an organic compound with the molecular formula C13H14NO It is a derivative of pyridine, where the nitrogen atom is bonded to a 4-methoxyphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium typically involves the reaction of 4-methoxybenzyl chloride with pyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
1-[(4-Methoxyphenyl)methyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion to the corresponding pyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of various substituted pyridinium compounds.
科学的研究の応用
1-[(4-Methoxyphenyl)methyl]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
類似化合物との比較
Similar Compounds
- 1-Benzylpyridin-1-ium
- 1-(4-Methylphenyl)methylpyridin-1-ium
- 1-(4-Chlorophenyl)methylpyridin-1-ium
Uniqueness
1-[(4-Methoxyphenyl)methyl]pyridin-1-ium is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
46441-13-8 |
|---|---|
分子式 |
C13H14NO+ |
分子量 |
200.26 g/mol |
IUPAC名 |
1-[(4-methoxyphenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C13H14NO/c1-15-13-7-5-12(6-8-13)11-14-9-3-2-4-10-14/h2-10H,11H2,1H3/q+1 |
InChIキー |
IFFBKZAYSFHSFE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C[N+]2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


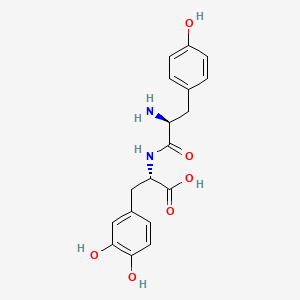
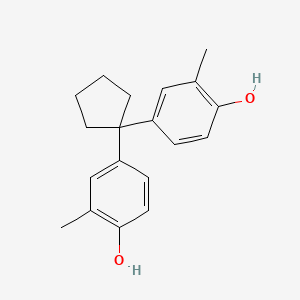

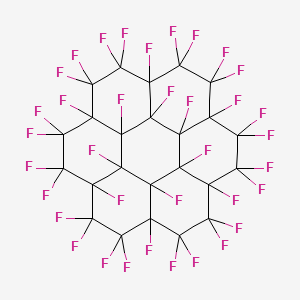


![Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine](/img/structure/B14668663.png)
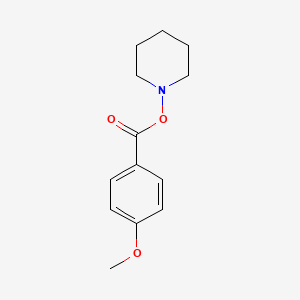



![[2-[[3-[(2-Ethylhexoxycarbonylamino)methyl]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate](/img/structure/B14668690.png)
